2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
Overview
Description
“2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-” is a chemical compound with the molecular formula C17H17NO . It is also known as N-Phenethylcinnamamide .
Molecular Structure Analysis
The molecular weight of “2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-” is 251.32298 . The structure is available as a 2D Mol file .Physical And Chemical Properties Analysis
The melting point of “2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-” is 126-127 °C . The predicted boiling point is 477.4±38.0 °C . The predicted density is 1.092±0.06 g/cm3 .Scientific Research Applications
HDAC Inhibitory Activity
2-Propenamide derivatives like N-hydroxy-3-phenyl-2-propenamides have been studied extensively for their potential as inhibitors of human histone deacetylase (HDAC). These compounds have been observed to possess potent enzyme inhibitory activities and demonstrated significant antitumor activity in xenograft models, making them candidates for clinical trials in cancer treatment (Remiszewski et al., 2003).
Luminescent Properties
The compound's crystal modifications, such as N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, demonstrate unique luminescent properties. Studies involving X-ray diffraction and spectral-luminescence methods have provided insights into the relationship between the structure of these compounds and their color of luminescence, opening doors to potential applications in optical materials (Mikhlina et al., 2013).
Solubility and Thermodynamic Properties
The solubility and thermodynamic properties of similar compounds like 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide have been analyzed in various organic solvents. Understanding these properties is crucial for their application in different chemical processes, including pharmaceutical and material sciences (Sobechko et al., 2017).
properties
IUPAC Name |
3-phenyl-N-(2-phenylethyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSUEWCVNFFBGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-3-phenylprop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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